Acrylic acid, polymer with maleic anhydride
Overview
Description
Acrylic acid, polymer with maleic anhydride, also known as MA-AA copolymer, is a low molecular weight polyelectrolyte . It has good dispersant performance against carbonate and scale inhibition for phosphate . It also has good thermal stability .
Synthesis Analysis
The copolymer of acrylic acid and maleic anhydride, PAAMa, was synthesized via free radical copolymerization of acrylic acid and maleic anhydride initiated by ammonium persulfate . A synthesis route starting from biomass-derived furfural towards the commonly used monomers maleic anhydride and acrylic acid, implementing environmentally benign photooxygenation, aerobic oxidation, and ethenolysis reactions has been presented .Molecular Structure Analysis
The molecular structure of the copolymer allows it to participate in a variety of reactions due to the electron-deficient conjugated double bond and the cyclic anhydride functionality present .Chemical Reactions Analysis
The rich chemistry that maleic anhydride can participate in makes it the quintessential building block for a variety of small and polymeric molecules. This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Physical And Chemical Properties Analysis
The linear polymers had a strong absorption peak at about 290 nm in the UV-vis spectra which was attributed to π–π* transition, and there was a new peak at about 335 nm led by the metal-to-ligands charge transfer (MLCT) when coordinated with Ni 2+ ions .Scientific Research Applications
Biomedical Applications
Maleic anhydride copolymers are suitable for biomedical applications due to their functional, alternating chemical structure and variable hydrophilic/hydrophobic balance. They can be used in transdermal delivery systems and as bioadhesives for biomedical devices .
Antimicrobial Materials
Due to its specific structure, maleic anhydride is used in polymerization processes that produce antimicrobial properties. These materials can serve as protective coatings or drug carriers .
Coatings and Adhesives
Maleic anhydride-based polymers form adhesive, insoluble, gasoline-resistant coatings through oxidative cross-linking. They are used in automotive and architectural coatings, as well as antimicrobial and anti-adhesive coatings .
Printing Technology
In printing technology, maleic anhydride copolymers can be incorporated into alkyd-type coatings for modified styrene–acrylic polymers, prepared via conventional free radical polymerization .
Compatibility Agents
Maleic anhydride-grafted polymers act as compatibilizers in various material blends, improving the interfacial adhesion between different components .
Mechanism of Action
Target of Action
The primary targets of the compound “Acrylic acid, polymer with maleic anhydride” are the hydrophilic polymers . These polymers are based on acrylic acid and maleic anhydride, and are used in radical polymerization . The compound interacts with these targets through grafting reactions .
Mode of Action
The “Acrylic acid, polymer with maleic anhydride” interacts with its targets by grafting terpyridine units into the hydrophilic copolymers of maleic anhydride and acrylic acid . This interaction is facilitated by the reaction of the amino groups in NH2-Tpy and the maleic anhydride units . As a result, a series of gelator polymers containing different contents of terpyridine units is synthesized .
Biochemical Pathways
The “Acrylic acid, polymer with maleic anhydride” affects the biochemical pathways involved in the synthesis of acrylic acid and maleic anhydride . The compound implements environmentally benign photooxygenation, aerobic oxidation, and ethenolysis reactions . These reactions lead to the transformation of maleic anhydride and acrylic acid into sodium acrylate .
Pharmacokinetics
It is known that the compound exhibits reversible solution-gel transition at different environmental temperatures . The equilibrium swelling of the supramolecular hydrogels was found to be 8.0-12.3 g/g, which increased with the decrease in the content of the terpyridine units in the resulting hydrogels .
Result of Action
The molecular and cellular effects of the action of “Acrylic acid, polymer with maleic anhydride” are observed in the formation of supramolecular hydrogels . These hydrogels show typical gel-like characteristics when the terpyridine content of the hydrogels exceeds 10%, and they show liquid-like characteristics when the terpyridine content of the hydrogels is less than 7% .
Action Environment
The action, efficacy, and stability of “Acrylic acid, polymer with maleic anhydride” are influenced by environmental factors. For instance, the compound exhibits reversible solution-gel transition at different environmental temperatures . Furthermore, the equilibrium swelling of the supramolecular hydrogels, which is an indicator of the compound’s action, increases with the decrease in the content of the terpyridine units in the resulting hydrogels .
Safety and Hazards
It is advised to avoid breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
There is a growing environmental awareness and the quest to replace traditional petroleum-based monomers directly by those derived from renewable resources. Alternative mild and no-waste producing chemical transformations leading to the same compounds have to be introduced . Furthermore, these hydrogels based on supramolecular cross-links exhibited reversible solution–gel transition at different environmental temperatures .
properties
IUPAC Name |
furan-2,5-dione;prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.C3H4O2/c5-3-1-2-4(6)7-3;1-2-3(4)5/h1-2H;2H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZROSNLRWHSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26677-99-6 | |
Record name | Acrylic acid-maleic anhydride copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26677-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10181197 | |
Record name | Acrylic acid, polymer with maleic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2,5-dione;prop-2-enoic acid | |
CAS RN |
26677-99-6 | |
Record name | NSC124031 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acrylic acid, polymer with maleic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, polymer with 2,5-furandione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | furan-2,5-dione; prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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